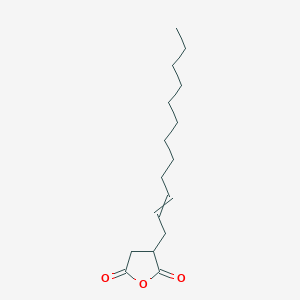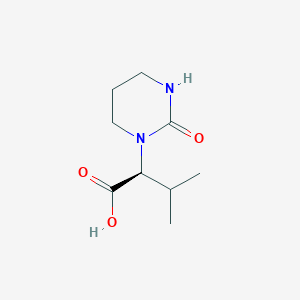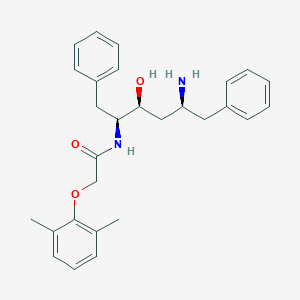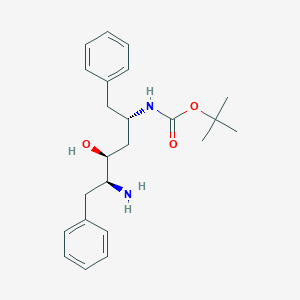
2-十二碳烯-1-基琥珀酸酐
描述
2-Dodecen-1-ylsuccinic anhydride is an organic compound with the chemical formula C16H26O3. It is a carboxylic acid anhydride and is known for its applications in various industrial and scientific fields. This compound is also referred to as dodecenyl succinic anhydride and is characterized by its ability to participate in a variety of chemical reactions .
科学研究应用
2-Dodecen-1-ylsuccinic anhydride has a wide range of applications in scientific research, including:
作用机制
Target of Action
2-Dodecen-1-ylsuccinic anhydride, also known as (2-Dodecenyl)succinic anhydride, is a carboxylic acid anhydride It’s known to participate in the synthesis of alkenyl inulin derivatives and biosurfactants .
Mode of Action
It’s known to be a click chemistry reagent, containing an alkyne group . This allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups .
Biochemical Pathways
Its role in the synthesis of alkenyl inulin derivatives and biosurfactants suggests that it may influence the biochemical pathways related to these substances .
Pharmacokinetics
It’s known to be a solid at room temperature with a melting point of 41-43°c and a boiling point of 180-182°c at 5mm hg . It’s slightly soluble in water, with a solubility of 130μg/L at 25°C .
Result of Action
Its role in the synthesis of alkenyl inulin derivatives and biosurfactants suggests that it may have effects related to these substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Dodecen-1-ylsuccinic anhydride. It’s known to be stable but sensitive to moisture . Therefore, it should be stored in a dry, well-ventilated place, away from fire and high temperatures .
生化分析
Biochemical Properties
The reactive double bond in 2-Dodecen-1-ylsuccinic anhydride enables it to participate in various biochemical reactions
Molecular Mechanism
It is known that the compound can participate in various chemical reactions due to its reactive double bond . These reactions can lead to the incorporation of the compound into macromolecular structures, yielding materials with tailored properties .
准备方法
Synthetic Routes and Reaction Conditions: 2-Dodecen-1-ylsuccinic anhydride is typically synthesized through the reaction of maleic anhydride with dodecene. This reaction is usually carried out under high-temperature conditions and may require the presence of a catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of 2-Dodecen-1-ylsuccinic anhydride involves the use of large-scale reactors where maleic anhydride and dodecene are combined. The reaction mixture is heated to the required temperature, and the product is subsequently purified through distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions: 2-Dodecen-1-ylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding organic acid.
Oxidation: Can react with strong oxidizing agents.
Substitution: Participates in substitution reactions where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Hydrolysis: Produces dodecenyl succinic acid.
Oxidation: Yields oxidized derivatives of the original compound.
Substitution: Results in substituted succinic anhydrides or acids
相似化合物的比较
- Succinic anhydride
- Octenyl succinic anhydride
- Tetrahydrophthalic anhydride
Comparison: 2-Dodecen-1-ylsuccinic anhydride is unique due to its long alkenyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with hydrophobic substrates. This makes it particularly useful in applications requiring surface modification and the synthesis of amphiphilic molecules .
属性
IUPAC Name |
3-[(E)-dodec-2-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCICMIUKYEYEU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20321 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-dodecen-1-ylsuccinic anhydride is a light yellow clear viscous oil. (NTP, 1992) | |
| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20321 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
356 to 360 °F at 5 mmHg (NTP, 1992) | |
| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20321 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
352 °F (NTP, 1992) | |
| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20321 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
MAY DECOMPOSE (NTP, 1992) | |
| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20321 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.002 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20321 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
19780-11-1, 428493-97-4, 26544-38-7 | |
| Record name | 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20321 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (2-Dodecenyl)succinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0428493974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-(2-dodecen-1-yl)dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(2-dodecenyl)succinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydro-3-(tetrapropenyl)furan-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-DODECEN-1-YL)DIHYDRO-2,5-FURANDIONE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63TTA7G5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Dodecen-1-ylsuccinic anhydride interact with amines and what are the downstream effects?
A1: 2-Dodecen-1-ylsuccinic anhydride reacts with primary and secondary amines to form bis(1-dodecenylsuccinamic acids). [] This reaction effectively adds a negative charge and confers surface activity to the amine molecules, making them suitable for analysis techniques like Secondary Ion Mass Spectrometry (SIMS). []
Q2: What is the impact of 2-Dodecen-1-ylsuccinic anhydride on the properties of UV-cured films?
A2: When incorporated into UV-curable epoxy acrylate networks, 2-Dodecen-1-ylsuccinic anhydride acts as a reactive diluent, significantly reducing the viscosity of the formulation. [] The long alkyl chains derived from this compound enhance the mechanical resistance of the cured films and increase their glass transition temperature up to a certain concentration. [] This improvement is attributed to the expanded plastic deformation zone and decreased internal stress within the polymer structure. []
Q3: Can you describe the structure of 2-Dodecen-1-ylsuccinic anhydride and how it's characterized?
A3: 2-Dodecen-1-ylsuccinic anhydride is an organic compound with the molecular formula C16H26O3. While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 266.38 g/mol. Its structure has been characterized using Infrared Spectroscopy (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] Although specific spectral data points are not provided, these techniques confirm the presence of characteristic functional groups and provide insights into the compound's structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















